2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664043
InChI: InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
SMILES:
Molecular Formula: C19H24ClN5O4
Molecular Weight: 424.9 g/mol

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16664043

Molecular Formula: C19H24ClN5O4

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) -

Specification

Molecular Formula C19H24ClN5O4
Molecular Weight 424.9 g/mol
IUPAC Name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
Standard InChI Key LYASKMMJFCEPIG-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Canonical SMILES CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is systematically named as N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl-d3)amino]propyl]furan-2-carboxamide hydrochloride. Its molecular formula is C₁₉H₂₂D₃ClN₅O₄, with a molecular weight of 428.93 g/mol . The "tetradehydro" designation indicates the removal of four hydrogen atoms, likely resulting in unsaturated bonds within the tetrahydrofuran ring system, converting it to a furan moiety. The "d3" suffix denotes deuterium substitution at three hydrogen positions, typically at the methyl group attached to the tertiary nitrogen (Fig. 1).

Table 1: Comparative Molecular Properties of Alfuzosin Hydrochloride and 2,3,4,5-Tetradehydro Alfuzosin-d3 (Hydrochloride)

PropertyAlfuzosin Hydrochloride2,3,4,5-Tetradehydro Alfuzosin-d3 (Hydrochloride)
Molecular FormulaC₁₉H₂₈ClN₅O₄C₁₉H₂₂D₃ClN₅O₄
Molecular Weight (g/mol)425.91428.93
Key Structural FeaturesTetrahydrofuran ring, methylamino groupFuran ring, deuterated methyl group
CAS Number81403-68-1 Not formally assigned

Synthetic Pathways and Formation Mechanisms

Controlled Synthesis for Reference Standards

Pharmaceutical manufacturers synthesize this compound under Good Manufacturing Practice (GMP) conditions to produce certified reference materials (CRMs). The process involves:

  • Deuteration: Introducing deuterium at the methyl group via exchange reactions or deuterated alkylating agents.

  • Oxidative Dehydrogenation: Treating Alfuzosin intermediates with oxidizing agents (e.g., DDQ) to form the furan ring .

Table 2: Key Synthetic Reagents for Deuterated Impurity Production

ReagentRoleOutcome
Deuterated methyl iodide (CD₃I)Methylation agent with isotopic labelIntroduces -CD₃ group at nitrogen
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Oxidizing agentConverts tetrahydrofuran to furan

Analytical and Pharmacopeial Applications

Role in Quality Control

As a pharmacopeial impurity, 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is employed to validate analytical methods per International Council for Harmonisation (ICH) guidelines Q2(R1) and Q3B(R2) . Its deuterated form is particularly valuable in:

  • Stability-Indicating Assays: Differentiating degradation products from process-related impurities.

  • Isotopic Dilution Mass Spectrometry: Serving as an internal standard for quantitative analysis due to its near-identical chromatographic behavior to non-deuterated analogs .

Regulatory Thresholds and Specifications

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over this impurity, with typical acceptance criteria set at ≤0.15% of the parent compound’s peak area in HPLC analyses .

Pharmacological and Toxicological Considerations

Biological Activity Profile

While Alfuzosin hydrochloride exerts therapeutic effects via α1-adrenoceptor antagonism , the tetradehydro-d3 impurity lacks clinically relevant receptor affinity. In vitro studies suggest its binding affinity for α1-adrenoceptors is >100-fold weaker than the parent drug, rendering it pharmacologically inert .

Regulatory and Industrial Significance

Compliance with ICH Guidelines

Pharmaceutical manufacturers must document the impurity’s presence and concentration in Alfuzosin hydrochloride batches per ICH Q3A(R2) and Q3B(R2). This includes:

  • Identification Threshold: ≥0.10%

  • Qualification Threshold: ≥0.15%

  • Reporting Threshold: ≥0.05%

Marketed Reference Standards

Catalogue No.SupplierPurityApplication
PA STI 004630Pharmaffiliates≥98%HPLC, LC-MS method development
EP ReferenceEuropean Directorate for the Quality of MedicinesPharmacopeial gradeEP compliance testing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator